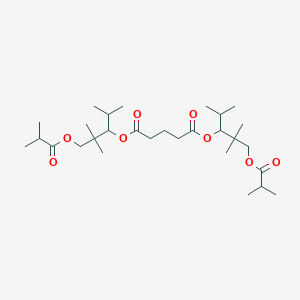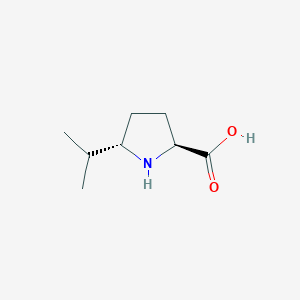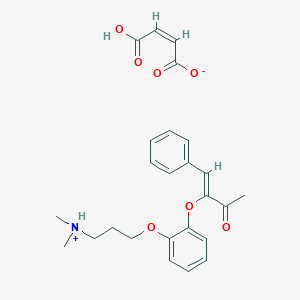
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMEM and is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
作用机制
The mechanism of action of DMEM involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function and behavior, including improved memory and attention. In addition, DMEM has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMEM has been shown to have a range of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, DMEM has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. DMEM has also been shown to have anti-inflammatory effects, which may be beneficial in a range of disease states.
实验室实验的优点和局限性
One of the primary advantages of DMEM for lab experiments is its potent inhibitory effects on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system and for developing potential treatments for diseases such as Alzheimer's. However, one limitation of DMEM is its complex synthesis method, which can make it difficult and time-consuming to produce.
未来方向
There are many potential future directions for research on DMEM. One area of interest is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. DMEM's potent inhibitory effects on acetylcholinesterase make it a promising candidate for the development of new drugs that target this enzyme. In addition, DMEM's antioxidant and anti-inflammatory properties may also have potential therapeutic applications in a range of disease states. Further research is needed to fully elucidate the potential applications of DMEM in scientific research and medicine.
合成方法
The synthesis of DMEM involves several steps, including the reaction of 2-(2-(Dimethylamino)propoxy)-1-chlorobenzene with 4-phenyl-3-buten-2-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methoxy-2-propanol to form the maleate salt of DMEM. The synthesis of DMEM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
DMEM has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DMEM has been shown to be a potent inhibitor of acetylcholinesterase. This enzyme plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a range of effects on cognitive function and behavior.
属性
CAS 编号 |
106064-06-6 |
|---|---|
产品名称 |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate |
分子式 |
C25H29NO7 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1- |
InChI 键 |
WLTHWHZKIGAKPG-BQPHEIBYSA-N |
手性 SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
规范 SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
同义词 |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



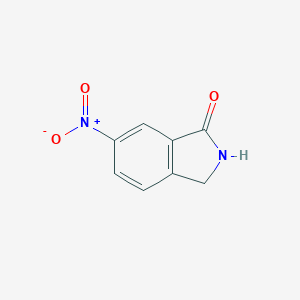
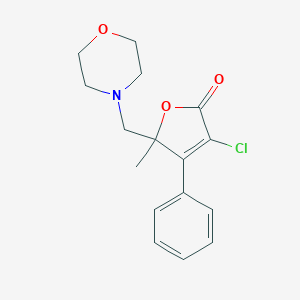
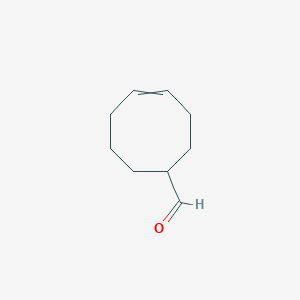

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
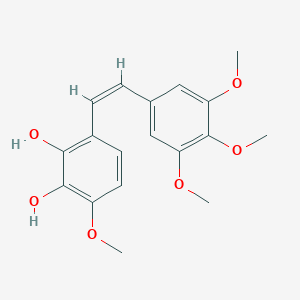
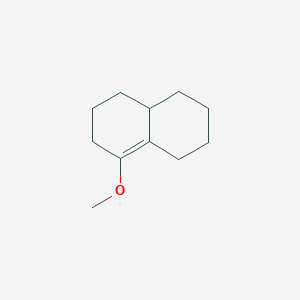

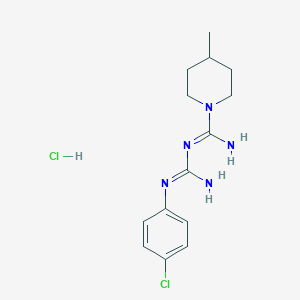


![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
